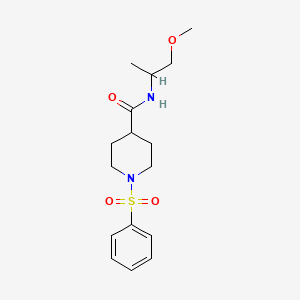

1-(benzenesulfonyl)-N-(1-methoxypropan-2-yl)piperidine-4-carboxamide

Description

1-(Benzenesulfonyl)-N-(1-methoxypropan-2-yl)piperidine-4-carboxamide is a synthetic small molecule characterized by a piperidine-4-carboxamide core substituted with a benzenesulfonyl group at the 1-position and a 1-methoxypropan-2-yl moiety at the amide nitrogen. The benzenesulfonyl group confers aromatic sulfonamide properties, while the 1-methoxypropan-2-yl substituent introduces an ether-containing alkyl chain, likely enhancing solubility and influencing pharmacokinetics.

Properties

IUPAC Name |

1-(benzenesulfonyl)-N-(1-methoxypropan-2-yl)piperidine-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24N2O4S/c1-13(12-22-2)17-16(19)14-8-10-18(11-9-14)23(20,21)15-6-4-3-5-7-15/h3-7,13-14H,8-12H2,1-2H3,(H,17,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUXJPMWGGGPXOP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(COC)NC(=O)C1CCN(CC1)S(=O)(=O)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(benzenesulfonyl)-N-(1-methoxypropan-2-yl)piperidine-4-carboxamide typically involves multiple steps:

Formation of Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.

Introduction of Benzenesulfonyl Group: The benzenesulfonyl group is introduced via sulfonylation reactions using reagents like benzenesulfonyl chloride.

Attachment of Methoxypropan-2-yl Group: This step involves the alkylation of the nitrogen atom in the piperidine ring with 1-methoxypropan-2-yl halide.

Formation of Carboxamide Group: The carboxamide group is introduced through amidation reactions using suitable amines and carboxylic acid derivatives.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This may include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.

Chemical Reactions Analysis

Types of Reactions

1-(benzenesulfonyl)-N-(1-methoxypropan-2-yl)piperidine-4-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to replace specific atoms or groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are often used.

Substitution: Reagents like alkyl halides, sulfonyl chlorides, and acyl chlorides are commonly employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

Chemical Properties and Structure

The compound has a molecular formula of and a molecular weight of approximately 340.4 g/mol . Its structure includes a piperidine ring substituted with a benzenesulfonyl group and a methoxypropan-2-yl moiety, which contributes to its biological activity.

Anticancer Activity

Recent studies have indicated that derivatives of piperidine, including 1-(benzenesulfonyl)-N-(1-methoxypropan-2-yl)piperidine-4-carboxamide, exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds similar to this have shown selective toxicity towards human oral squamous carcinoma cells and colorectal adenocarcinoma cells .

Case Study: Cytotoxicity Testing

- Cell Lines Tested : Human gingival carcinoma (Ca9-22), human squamous carcinoma (HSC-2, HSC-4), and colorectal adenocarcinoma (HT-29).

- Findings : The compound demonstrated higher cytotoxicity compared to standard chemotherapeutics like doxorubicin, indicating its potential as an effective anticancer agent.

Renin Inhibition

The compound is also being investigated for its role as a renin inhibitor. Renin plays a crucial role in the regulation of blood pressure and fluid balance; thus, inhibitors can be beneficial in treating hypertension and related cardiovascular diseases .

Case Study: Renin Inhibition

- Mechanism : The compound inhibits the renin enzyme, thereby reducing angiotensin II levels, which can lead to decreased blood pressure.

- Results : In vitro studies have shown effective inhibition of renin activity, suggesting potential applications in cardiovascular therapy.

Antifungal Activity

Another area of interest is the antifungal properties of piperidine derivatives. Research has highlighted that certain piperidine-based compounds exhibit activity against resistant strains of Candida auris, a significant public health threat due to its high mortality rates associated with bloodstream infections .

Case Study: Antifungal Testing

- Isolates Tested : Clinical isolates of Candida auris.

- Results : The compounds were effective against resistant strains, demonstrating potential as novel antifungal agents.

Data Summary Table

| Application | Target Organism/Condition | Mechanism of Action | Key Findings |

|---|---|---|---|

| Anticancer Activity | Human cancer cell lines (e.g., Ca9-22) | Cytotoxicity via apoptosis induction | Higher potency than doxorubicin |

| Renin Inhibition | Hypertension | Inhibition of renin enzyme | Effective reduction in angiotensin II levels |

| Antifungal Activity | Candida auris | Disruption of fungal cell integrity | Effective against resistant clinical isolates |

Mechanism of Action

The mechanism of action of 1-(benzenesulfonyl)-N-(1-methoxypropan-2-yl)piperidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways and result in various physiological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Structural and Functional Analogues

1-(Benzo[d]oxazol-2-ylmethyl)-N-(4-Methoxyphenyl)Piperidine-4-Carboxamide (DDO-02002)

- Structure : Retains the piperidine-4-carboxamide core but substitutes the benzenesulfonyl group with a benzo[d]oxazol-2-ylmethyl moiety and the amide nitrogen with a 4-methoxyphenyl group.

- Synthesis : Prepared via refluxing with K₂CO₃ in acetonitrile, followed by column chromatography .

- The 4-methoxyphenyl group may enhance binding to ion channels via hydrophobic interactions.

(R)-N-(4-Fluorobenzyl)-1-(1-(Naphthalen-1-yl)Ethyl)Piperidine-4-Carboxamide

- Structure : Features a naphthalen-1-yl ethyl group at the piperidine nitrogen and a 4-fluorobenzyl group at the amide nitrogen.

- Activity : Reported as a SARS-CoV-2 inhibitor, suggesting antiviral applications. The fluorobenzyl group may improve target affinity through halogen bonding .

1-(Benzenesulfonyl)-N-(1,3-Thiazol-2-yl)Piperidine-4-Carboxamide (CAS 849197-08-6)

- Structure : Shares the benzenesulfonyl group but substitutes the amide nitrogen with a 1,3-thiazol-2-yl ring.

- Properties : The thiazole ring introduces a heterocyclic, electron-withdrawing element, which may influence binding to enzymatic targets (e.g., kinases or proteases) .

- Key Differences : The thiazole’s nitrogen and sulfur atoms could alter hydrogen-bonding capacity compared to the ether-containing methoxypropan-2-yl group.

1-(2-Phenylethenesulfonyl)-N-({2-[(Piperidin-1-yl)Methyl]Phenyl}Methyl)Piperidine-4-Carboxamide

- Structure : Incorporates a 2-phenylethenesulfonyl group and a benzyl-piperidinylmethyl substituent at the amide nitrogen.

- Applications : Listed in a building blocks catalogue, suggesting use as an intermediate for PROTACs or kinase inhibitors. The ethenesulfonyl group may enhance reactivity in further synthetic steps .

Comparative Analysis Table

Structure-Activity Relationship (SAR) Insights

- Sulfonyl Group : The benzenesulfonyl group in the target compound may improve metabolic stability compared to benzooxazole (DDO-02002) or ethenesulfonyl (Enamine compound) analogs.

- Electronic Effects : Electron-withdrawing groups (e.g., thiazole) may enhance binding to enzymes, while electron-donating groups (e.g., methoxy) improve solubility.

Biological Activity

1-(benzenesulfonyl)-N-(1-methoxypropan-2-yl)piperidine-4-carboxamide is a chemical compound that has garnered attention for its potential biological activities, particularly in the context of neuropharmacology and enzyme inhibition. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

This compound exhibits biological activity primarily through its interaction with various neurotransmitter systems and enzymes. Notably, it has been linked to the inhibition of acetylcholinesterase (AChE), an enzyme responsible for breaking down acetylcholine (ACh), a neurotransmitter crucial for memory and cognitive function.

Acetylcholinesterase Inhibition

Research indicates that compounds similar to this compound can inhibit AChE, leading to increased levels of ACh in the synaptic cleft. This mechanism is particularly relevant in the treatment of Alzheimer's disease, where cholinergic transmission is compromised .

Biological Activity and Therapeutic Applications

The biological activity of this compound can be summarized as follows:

Case Studies and Research Findings

Several studies have investigated the biological effects of related compounds, providing insights into the potential applications of this compound.

-

Neuropharmacological Studies :

- A comparative study demonstrated that piperidine derivatives could significantly reduce stereotypic behaviors induced by apomorphine in animal models, indicating potential use in treating psychosis .

- Another study highlighted the structure-activity relationship (SAR) among benzamide derivatives, showing that modifications could enhance neuroleptic efficacy .

- Enzyme Inhibition Studies :

Q & A

Q. What are the recommended synthetic routes for 1-(benzenesulfonyl)-N-(1-methoxypropan-2-yl)piperidine-4-carboxamide, and how can intermediates be stabilized?

Synthesis typically involves multi-step reactions, including:

- Core piperidine formation : Condensation of piperidone derivatives with benzenesulfonyl chloride under controlled pH (e.g., using triethylamine as a base) .

- Amide coupling : Reaction of the sulfonylated piperidine with 1-methoxypropan-2-amine via carbodiimide-mediated coupling (e.g., EDC/HOBt) .

- Intermediate stabilization : Acid-sensitive intermediates (e.g., benzyl-protected piperidines) require inert atmospheres (N₂) and low-temperature storage to prevent degradation .

Key challenge : Optimizing yield by adjusting reaction time and catalyst ratios (e.g., Pd/C for hydrogenolysis) .

Q. Which analytical techniques are most effective for characterizing this compound and resolving structural ambiguities?

- NMR spectroscopy : ¹H/¹³C NMR to confirm benzenesulfonyl and methoxypropan-2-yl substituents (e.g., δ 3.3 ppm for methoxy protons) .

- Mass spectrometry (HRMS) : Validate molecular weight (e.g., [M+H⁺]⁺ at m/z 365.15) and fragmentation patterns .

- X-ray crystallography : Resolve stereochemical ambiguities; related piperidine-carboxamides show planar amide bonds and sulfonyl group geometry .

Advanced Research Questions

Q. How do substituents on the amide nitrogen impact sigma (σ) receptor affinity and selectivity?

- SAR Insights :

- Bulky aromatic groups (e.g., 3,4-dihydroquinoline) enhance σ1 receptor affinity (Ki < 5 nM) and selectivity over σ2 (ratio > 300:1) .

- Small alkyl groups (e.g., isopropyl) reduce affinity due to insufficient hydrophobic interactions in the receptor pocket .

- Methoxypropan-2-yl : Likely improves solubility without compromising affinity, based on analogous N-alkylpiperidine derivatives .

Data contradiction : Substituent effects vary between σ1 and σ2 receptors; computational docking (e.g., AutoDock Vina) is recommended to predict binding modes .

Q. What methodological strategies address contradictions in biological activity data across studies?

- Standardized assays : Use radioligand binding assays (³H-(+)-pentazocine for σ1, ³H-DTG for σ2) to ensure consistency .

- Control for stereochemistry : Enantiomeric purity (e.g., chiral HPLC) is critical, as R/S configurations in methoxypropan-2-yl groups may alter activity .

- Meta-analysis : Compare data across studies using normalized Ki values and adjust for assay conditions (e.g., membrane protein concentration) .

Q. How can computational modeling guide the design of derivatives with improved selectivity?

- In silico workflows :

- Docking : Map interactions with σ1 receptor residues (e.g., Glu172 and Tyr173) using Glide or GOLD .

- MD simulations : Assess stability of ligand-receptor complexes (e.g., 50 ns trajectories in Desmond) .

- QSAR : Correlate substituent hydrophobicity (ClogP) with selectivity ratios .

Case study : Tetrahydroquinoline derivatives achieved >350-fold σ1/σ2 selectivity by optimizing aromatic stacking .

Q. What in vivo pharmacological evaluations are recommended to assess therapeutic potential without adverse effects?

- Hypertension models : Test T-type calcium channel blockade in spontaneously hypertensive rats (SHRs) at 10–50 mg/kg oral doses .

- Avoiding reflex tachycardia : Monitor heart rate; derivatives with methoxypropan-2-yl groups show reduced side effects compared to L-type blockers .

- PK/PD profiling : Measure plasma half-life (e.g., LC-MS/MS) and brain penetration (logBB > 0.3) .

Methodological Challenges

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.